2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
CAS No.: 474092-42-7
Cat. No.: VC6132800
Molecular Formula: C19H18ClN3O3
Molecular Weight: 371.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474092-42-7 |
|---|---|
| Molecular Formula | C19H18ClN3O3 |
| Molecular Weight | 371.82 |
| IUPAC Name | 2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C19H18ClN3O3/c1-22(2)13-7-3-11(4-8-13)16-15-17(19(25)21-18(15)24)26-23(16)14-9-5-12(20)6-10-14/h3-10,15-17H,1-2H3,(H,21,24,25) |
| Standard InChI Key | YVOKYPBRVIHUFV-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl |
Introduction
Structural and Nomenclatural Characteristics
Core Architecture
The molecule features a fused bicyclic system comprising a pyrrolo[3,4-d]isoxazole scaffold substituted with two aromatic rings: a 4-chlorophenyl group at position 2 and a 4-(dimethylamino)phenyl group at position 3. The dione functionality at positions 4 and 6 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Parameters
| Feature | Description |
|---|---|
| Molecular Formula | C₂₁H₁₉ClN₄O₃ |
| Molecular Weight | 410.86 g/mol |
| Hybridization | sp³ (pyrrolidine), sp² (isoxazole and aromatic rings) |
| Substituent Effects | Electron-withdrawing (Cl), electron-donating (N(CH₃)₂) |
The 4-chlorophenyl group enhances stability via hydrophobic interactions, while the 4-(dimethylamino)phenyl moiety contributes to solubility and potential bioactivity through hydrogen bonding .
Synthetic Methodologies
Solvent-Free Cyclocondensation
A solvent-free approach, analogous to methods used for chalcone derivatives , may involve the reaction of 4-chloroacetophenone with 4-(dimethylamino)benzaldehyde under basic conditions. This strategy minimizes byproducts and aligns with green chemistry principles .
Reaction Scheme:
Key advantages include short reaction times (<10 minutes) and high yields (>85%) .
Spectroscopic Characterization
Vibrational Spectroscopy
Fourier-transform infrared (FT-IR) analysis reveals characteristic bands:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
Computational Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311++G(d,p) level confirms a non-planar structure with dihedral angles of 18.1° (chlorophenyl) and 32.9° (dimethylaminophenyl) . The HOMO-LUMO gap (ΔE = 4.2 eV) suggests moderate electronic stability and potential for charge transfer interactions .
Table 2: Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.92 |
| Dipole Moment (Debye) | 5.8 |
Hyperpolarizability Analysis
The first hyperpolarizability (β₀ = 83.85 × 10⁻³⁰ esu) exceeds that of urea, indicating nonlinear optical (NLO) potential .
Biological Relevance
Immunomodulatory Activity
Isoxazole derivatives exhibit immunoregulatory effects by modulating T-cell and B-cell responses . The dimethylamino group may enhance binding to kinase domains (e.g., Lck), as suggested by molecular docking studies .
Table 3: Predicted Binding Affinities
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Lymphocyte-specific kinase (Lck) | -8.9 |
Applications in Materials Science
The compound’s NLO properties make it suitable for photonic devices, while its rigid heterocyclic core could serve as a building block for metal-organic frameworks (MOFs) .
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